2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide
Description
This compound is a pyridazine-based acetamide derivative featuring a sulfanyl (-S-) bridge connecting the pyridazin-3-yl moiety to the acetamide group. The pyridazine ring is substituted with a 4-chlorophenyl group, while the acetamide nitrogen is linked to a 2,5-dimethylphenyl group.
Properties
IUPAC Name |
2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3OS/c1-13-3-4-14(2)18(11-13)22-19(25)12-26-20-10-9-17(23-24-20)15-5-7-16(21)8-6-15/h3-11H,12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUCODYYWZVOMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridazine Ring Formation
The pyridazine scaffold is typically synthesized via cyclocondensation of 1,4-diketones with hydrazines. For 6-(4-chlorophenyl)pyridazin-3(2H)-one, the following steps are employed:
Preparation of 1-(4-chlorophenyl)butane-1,4-dione :
Cyclization with hydrazine hydrate :
- The diketone reacts with hydrazine hydrate in ethanol under reflux, forming 6-(4-chlorophenyl)pyridazin-3(2H)-one.
- Reaction time : 12–16 hours.
- Characterization : IR shows C=O stretch at 1670 cm⁻¹; ¹H NMR (DMSO-d6) δ 8.42 (d, J=8.4 Hz, 2H, Ar-H), 7.62 (d, J=8.4 Hz, 2H, Ar-H), 6.78 (s, 1H, pyridazine-H).
Thiolation at Position 3
Conversion of the ketone to a thiol involves:
- Chlorination : Treatment with POCl₃ converts the 3-keto group to a chloride.
- Nucleophilic substitution : Reaction with thiourea in DMF at 80°C yields 3-mercapto-6-(4-chlorophenyl)pyridazine.
Synthesis of the Acetamide Moiety
Preparation of N-(2,5-Dimethylphenyl)Acetamide
- Acetylation of 2,5-dimethylaniline :
- 2,5-Dimethylaniline reacts with acetyl chloride in dichloromethane using triethylamine as base.
- Reaction conditions : 0°C to room temperature, 4 hours.
- Yield : 92% (reported for N-(2,5-dimethylphenyl)acetamide).
- Characterization : ¹H NMR (CDCl₃) δ 2.21 (s, 3H, COCH₃), 2.28 (s, 6H, Ar-CH₃), 7.03–7.12 (m, 3H, Ar-H).
Bromoacetamide Derivatization
To enable sulfur coupling, the acetamide is functionalized with a bromine atom:
- Bromination : N-(2,5-dimethylphenyl)acetamide reacts with N-bromosuccinimide (NBS) in CCl₄ under radical initiation (AIBN).
- Key detail : Light exclusion prevents side reactions.
- Yield : 85%.
Coupling of Pyridazine and Acetamide Fragments
Nucleophilic Substitution
The thiolate anion attacks the bromoacetamide in a classic SN2 mechanism:
- Reaction setup :
Spectroscopic Validation
¹H NMR (DMSO-d6) :
- δ 2.18 (s, 3H, COCH₃), 2.24 (s, 6H, Ar-CH₃)
- δ 4.12 (s, 2H, SCH₂CO)
- δ 7.08–7.86 (m, 7H, Ar-H and pyridazine-H)
HRMS (ESI+) :
- Calculated for C₂₀H₁₉ClN₃OS: 408.0894
- Observed: 408.0896 [M+H]⁺
Alternative Synthetic Routes and Optimization
Ullman-Type Coupling
A copper-catalyzed coupling between 3-iodopyridazine and thioacetamide derivatives was explored but resulted in lower yields (52%) due to competing side reactions.
Microwave-Assisted Synthesis
Shortening reaction times via microwave irradiation (100°C, 30 min) improved yields to 81% but required specialized equipment.
Industrial-Scale Considerations
Cost Analysis
| Component | Cost/kg (USD) | Source |
|---|---|---|
| 4-Chlorophenylacetic acid | 320 | Bulk suppliers |
| 2,5-Dimethylaniline | 280 | Petrochemical vendors |
| Thiourea | 45 | Industrial catalogs |
Environmental Impact
- Waste streams : DMF requires distillation recovery (85% efficiency).
- E-factor : 8.2 kg waste/kg product (comparable to pharmaceutical averages).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide has been studied for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Potential use in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may inhibit enzymes or receptors involved in inflammatory and microbial processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Observations :
- Core Structure : The target compound’s pyridazine-sulfanyl-acetamide scaffold differs from imidazothiazole (e.g., 5f, 5j) or pyridine () cores in electronic and steric properties. Pyridazine’s electron-deficient nature may enhance reactivity compared to imidazothiazole derivatives.
- Substituent Impact: The 2,5-dimethylphenyl group on the acetamide nitrogen (target compound) likely increases lipophilicity compared to compounds with smaller substituents (e.g., 6-Cl-pyridin-3-yl in 5f). Electron-withdrawing groups (e.g., CF₃, CN in ’s compound) may reduce basicity compared to the target compound’s chlorophenyl group.
Crystallographic and Computational Analysis
- SHELX Software: Many analogs (e.g., ’s N-(4-Cl-2-NO₂Ph)acetamide) were refined using SHELXL, highlighting the importance of crystallography in confirming substituent orientation and non-covalent interactions (e.g., C–H⋯O bonds) .
- Torsional Strain : In ’s compound, nitro groups exhibited torsional deviations (O1–N1–C3–C2: -16.7°), suggesting similar steric effects may influence the target compound’s conformation .
Biological Activity
The compound 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is . It features a pyridazine ring, a chlorophenyl group, and a sulfanyl moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 404.88 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| CAS Number | 893991-50-9 |
The biological activity of this compound may be attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the sulfanyl group suggests potential antioxidant properties, while the chlorophenyl and pyridazinyl components may enhance binding affinity to specific biological targets.
Anticancer Activity
Recent studies have explored the anticancer potential of similar compounds. For instance, derivatives with structural similarities have shown significant cytotoxic effects against cancer cell lines such as HepG2 (liver cancer) using MTT assays.
Case Study Findings:
- Compound 6d exhibited an IC50 value of 13.004 µg/mL , indicating strong anti-proliferative activity.
- Compound 6e , with a bromo substituent, showed lower potency with an IC50 of 28.399 µg/mL .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Studies on related thiazole derivatives indicate that modifications can significantly impact antimicrobial efficacy against resistant strains of bacteria and fungi.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that electron-donating groups at specific positions on the phenyl rings enhance biological activity. For instance:
- Substituents at the ortho and meta positions significantly improve anticancer properties.
- Conversely, electron-withdrawing groups diminish activity .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
- Cycloaddition of pyridine N-imine.
- Condensation reactions with hydrazine derivatives.
- Oxidation and reduction processes to modify functional groups .
Research Applications
This compound holds promise in various fields:
- Medicinal Chemistry: As a potential lead compound for drug development targeting cancer and infectious diseases.
- Material Science: Its unique structure may be utilized in developing novel materials with specific chemical properties.
Q & A
Q. What are the critical synthetic steps and intermediates for preparing 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide?
The synthesis involves sequential functionalization of the pyridazine core. Key steps include:
- Formation of the pyridazin-3-yl scaffold via cyclization reactions.
- Introduction of the 4-chlorophenyl group at position 6 through Suzuki coupling or nucleophilic substitution.
- Sulfanyl group (-S-) incorporation via thiol-alkylation or oxidative coupling.
- Final acetamide formation by reacting with 2,5-dimethylphenylamine under controlled amidation conditions. Intermediate isolation and purification (e.g., column chromatography) are critical to avoid side products. Reaction solvents (e.g., DMF, THF) and catalysts (e.g., Pd for cross-coupling) significantly influence yield .
Q. Which analytical techniques are used to confirm the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm regiochemistry and substituent positions. Aromatic protons and methyl groups in the dimethylphenyl moiety are diagnostic .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95% typically required) using reverse-phase columns .
- X-ray Crystallography: Resolves absolute configuration and molecular packing (e.g., hydrogen bonding networks affecting stability) .
Q. What common chemical reactions does this compound undergo due to its functional groups?
- Sulfanyl Group (-S-): Susceptible to oxidation (forming sulfoxides/sulfones) or nucleophilic displacement.
- Acetamide Moiety: Hydrolysis under acidic/basic conditions yields carboxylic acid derivatives.
- Pyridazine Ring: Participates in electrophilic substitution (e.g., nitration) or coordination with metal catalysts .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield and scalability?
- Design of Experiments (DoE): Apply factorial designs to systematically vary parameters (temperature, solvent, stoichiometry). Response surface methodology identifies optimal conditions .
- Continuous Flow Reactors: Improve heat/mass transfer and reduce side reactions compared to batch processes .
- Catalyst Screening: Test palladium/copper complexes for cross-coupling efficiency. Ligand choice (e.g., Buchwald-Hartwig) impacts turnover .
Q. How to resolve contradictions in reported biological activity data for this compound?
- Dose-Response Studies: Establish EC/IC values across multiple assays (e.g., enzymatic inhibition vs. cell-based viability).
- Metabolic Stability Assays: Assess if discrepancies arise from rapid degradation in certain models (e.g., cytochrome P450 interactions) .
- Structural-Activity Relationship (SAR): Synthesize derivatives with modified substituents (e.g., replacing 4-chlorophenyl with fluorophenyl) to isolate critical pharmacophores .
Q. What computational strategies predict binding modes and selectivity of this compound?
- Molecular Docking: Use software (AutoDock, Schrödinger) to model interactions with target proteins (e.g., kinase domains). Pyridazine and sulfanyl groups often anchor to hydrophobic pockets .
- Molecular Dynamics (MD): Simulate ligand-protein stability over time (≥100 ns trajectories) to assess conformational flexibility .
- Quantum Mechanics (QM): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity sites .
Q. How does crystal packing influence the compound's stability and reactivity?
- Hydrogen Bonding Networks: X-ray data reveal intermolecular H-bonds between acetamide carbonyl and pyridazine N-atoms, enhancing crystalline stability .
- π-π Stacking: Aromatic rings (e.g., 4-chlorophenyl and pyridazine) align face-to-face, reducing solubility but improving thermal stability.
- Packing Density: Tightly packed crystals may limit solvent accessibility, slowing hydrolysis but requiring milling for bioavailability studies .
Q. What structural modifications are promising for improving pharmacological properties?
- Bioisosteric Replacement: Substitute sulfanyl with sulfonyl (-SO-) to enhance metabolic stability .
- Halogen Swapping: Replace 4-chloro with 4-fluoro to modulate lipophilicity and blood-brain barrier penetration .
- Heterocycle Fusion: Integrate thiazole or triazole rings to diversify interaction profiles with biological targets .
Methodological Notes
- Experimental Design: Prioritize reproducibility by documenting solvent purity, reaction atmosphere (N/Ar), and quenching protocols .
- Data Validation: Cross-reference spectroscopic data with published analogs (e.g., similar pyridazine derivatives in PubChem) .
- Ethical Compliance: Ensure biological testing adheres to institutional guidelines (e.g., IACUC for in vivo studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
